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molecular formula C7H16INO2 B1664341 Acetylcholine iodide CAS No. 2260-50-6

Acetylcholine iodide

Cat. No. B1664341
M. Wt: 273.11 g/mol
InChI Key: SMBBQHHYSLHDHF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US06160128

Procedure details

N,N-Dimethylaminoethanol (4 μL, 0.04 mmole) was dissolved in dry acetonitrile (0.25 mL) and was placed in a reaction vessel connected to the vacuum line. N-tritioacetoxyphthalimide (0.04 mmole, specific activity 13 Ci/mmole) in dry acetonitrile (0.8 mL) was then added through the side-arm of the reaction vessel. The mixture was heated at 75° C. for 2 hours under N2, then brought to room temperature and methyl iodide (20 μL) was injected. The mixture was stirred for 1 hour. The solvent and excess of methyl iodide was evaporated under vacuum. Deuteriated water (0.5 mL) was added and removed. D2O (1 mL) was then added to the residue and filtered and the product was analyzed by 1H and 3H NMR spectroscopy.
Quantity
4 μL
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
solvent
Reaction Step One
Name
N-tritioacetoxyphthalimide
Quantity
0.04 mmol
Type
reactant
Reaction Step Two
Quantity
0.8 mL
Type
solvent
Reaction Step Two
Quantity
20 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][CH2:5][OH:6])[CH3:3].[3H][CH2:8][C:9](ON1C(=O)C2=CC=CC=C2C1=O)=[O:10].[CH3:23][I:24]>C(#N)C>[I-:24].[C:9]([O:6][CH2:5][CH2:4][N+:2]([CH3:23])([CH3:3])[CH3:1])(=[O:10])[CH3:8] |f:4.5|

Inputs

Step One
Name
Quantity
4 μL
Type
reactant
Smiles
CN(C)CCO
Name
Quantity
0.25 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
N-tritioacetoxyphthalimide
Quantity
0.04 mmol
Type
reactant
Smiles
[3H]CC(=O)ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
0.8 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
20 μL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in a reaction vessel
CUSTOM
Type
CUSTOM
Details
brought to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent and excess of methyl iodide was evaporated under vacuum
ADDITION
Type
ADDITION
Details
Deuteriated water (0.5 mL) was added
CUSTOM
Type
CUSTOM
Details
removed
ADDITION
Type
ADDITION
Details
D2O (1 mL) was then added to the residue
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
[I-].C(C)(=O)OCC[N+](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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